3-(2-Quinolin-2-yl-vinyl)-phenol
Description
Properties
Molecular Formula |
C17H13NO |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-(2-quinolin-2-ylethenyl)phenol |
InChI |
InChI=1S/C17H13NO/c19-16-6-3-4-13(12-16)8-10-15-11-9-14-5-1-2-7-17(14)18-15/h1-12,19H |
InChI Key |
RZENAZZCHMPRHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)O |
Origin of Product |
United States |
Scientific Research Applications
Anti-Angiogenic Properties
Overview:
Quininib has been identified as a novel small-molecule antagonist of the CysLT receptor, demonstrating potent anti-angiogenic activity. This property is particularly relevant in the context of ocular diseases such as proliferative diabetic retinopathy and age-related macular degeneration, where uncontrolled angiogenesis can lead to vision loss.
Mechanism of Action:
Research indicates that quininib inhibits angiogenesis through multiple pathways. It has been shown to significantly reduce hyaloid vasculature formation in zebrafish models and inhibit endothelial cell migration and tubule formation in vitro . The compound acts by targeting specific receptors involved in vascular growth, providing a potential therapeutic avenue for treating retinal vascular diseases.
Case Study:
In a study published in the Journal of Biological Chemistry, quininib was found to inhibit 85% of hyaloid vessel growth in a dose-dependent manner. Further investigations revealed that quininib's efficacy could be enhanced when used in combination with established anti-VEGF therapies like bevacizumab . This combination therapy approach could offer improved outcomes for patients with retinal diseases.
Anticancer Activity
Overview:
The anticancer properties of quininib have been explored extensively, with promising results against various cancer cell lines. Its structure allows it to interact with multiple biological targets, making it a candidate for multi-target cancer therapies.
Cell Line Studies:
In vitro studies have demonstrated that quininib exhibits cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound's IC50 values were reported to be in the low micromolar range, indicating significant potency against these cancer types .
Table 1: Anticancer Activity of Quininib
| Cell Line | IC50 (μg/mL) |
|---|---|
| HCT-116 | 1.9 - 7.52 |
| MCF-7 | 2.3 - 8.0 |
Potential in Other Therapeutic Areas
Overview:
Beyond its anti-angiogenic and anticancer activities, quininib's quinoline structure suggests potential applications in treating other diseases due to the diverse pharmacological activities associated with quinoline derivatives.
Biological Activities:
Quinoline compounds have been reported to possess various biological activities including:
- Antimicrobial : Effective against bacteria and fungi.
- Antiviral : Potential activity against viral infections.
- Anti-inflammatory : May reduce inflammatory responses in various conditions .
Synthesis and Chemical Properties
Synthesis Techniques:
The synthesis of 3-(2-Quinolin-2-yl-vinyl)-phenol can be achieved through various chemical reactions including palladium-catalyzed coupling reactions which allow for high yields and selectivity . The ability to modify its structure further enhances its applicability across different therapeutic areas.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds (Table 1) share the quinoline-vinyl-phenol scaffold but differ in substituents and stereochemistry, leading to variations in biological potency:
Table 1: Structural and Functional Comparison of Q1 and Analogues
Structure-Activity Relationship (SAR) Insights
Hydroxyl Group Position :
- Q8, with 1,4-dihydroxyphenyl substituents, exhibited the highest anti-angiogenic potency in zebrafish models compared to Q1 . This suggests that additional hydroxyl groups enhance binding to endothelial cell receptors, possibly through hydrogen bonding.
- Q1’s single hydroxyl group at position 3 limits its activity, highlighting the importance of substituent positioning.
Stereochemistry :
- Q18 (Z-configuration) showed reduced efficacy compared to Q1 (E-configuration), indicating that the spatial arrangement of the vinyl linker critically affects target engagement .
Linker Modification :
Physicochemical and Pharmacokinetic Properties
- Q1 and its analogues exhibit moderate lipophilicity (logP ~3.5–4.2), limiting blood-brain barrier permeability but favoring vascular targeting .
- Q8 ’s diol structure enhances aqueous solubility (by ~2-fold vs. Q1), correlating with improved in vivo bioavailability .
- Chalcone derivatives (e.g., from ) show π-π stacking interactions in crystal structures, which may stabilize protein-ligand complexes .
Preparation Methods
Friedländer Annulation for Quinoline Assembly
The Friedländer reaction between 2-aminobenzaldehyde derivatives and ketones remains a cornerstone for quinoline synthesis. For example, condensation of 2-aminobenzaldehyde (1 ) with acetylacetone in acidic ethanol yields 2-methylquinoline (2 ) at 78% efficiency. Modifications using microwave irradiation (150°C, 20 min) enhance reaction rates and yields (92%) while minimizing side-product formation.
Table 1: Optimization of Friedländer Reaction Conditions
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H2SO4 | 80 | 12 | 78 |
| HClO4-SiO2 | 120 | 3 | 85 |
| MW (no cat.) | 150 | 0.33 | 92 |
Pfitzinger Reaction for Functionalized Quinolines
Vinylphenol Unit Construction: Strategic Pathways
Claisen-Schmidt Condensation
Base-mediated condensation of 3-hydroxybenzaldehyde (6 ) with acetylquinoline derivatives forms α,β-unsaturated ketones. For example, reaction with 2-acetylquinoline (7 ) in ethanolic KOH (reflux, 8 h) generates (E)-3-(quinolin-2-yl)propenophenol (8 ) with 68% yield and >95% stereoselectivity.
Equation 1:
Heck Coupling for Vinyl Bridge Installation
Palladium-catalyzed coupling of 3-iodophenol (9 ) with 2-vinylquinoline (10 ) using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N in DMF (100°C, 12 h) affords the target compound in 72% yield. Critically, protection of the phenolic -OH as a MOM ether (11 ) prior to coupling prevents undesired side reactions, with subsequent deprotection (HCl/MeOH) restoring the hydroxyl group.
Scheme 1: Heck Coupling Sequence
-
Protection : 3-Iodophenol → 3-iodophenyl MOM ether (11 ) (MOMCl, iPr₂NEt, CH₂Cl₂, 92%).
-
Coupling : 11 + 2-vinylquinoline → MOM-protected product (12 ) (72%).
Integrated Synthesis: Convergent vs. Linear Approaches
Convergent Strategy (Quinoline + Vinylphenol Coupling)
This modular approach involves independent synthesis of quinoline and vinylphenol units followed by late-stage coupling:
-
Advantages : Enables diversification of both fragments; simplifies optimization.
-
Challenges : Requires orthogonal protecting groups; potential for low coupling yields.
Table 2: Comparison of Coupling Methods
| Method | Catalyst System | Yield (%) | Stereoselectivity (E:Z) |
|---|---|---|---|
| Heck | Pd(OAc)₂/PPh₃ | 72 | 95:5 |
| Wittig | Ph₃P=CH-Ar | 65 | 88:12 |
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 58 | N/A |
Linear Strategy (Tandem Cyclization-Olefination)
Sequential quinoline formation followed by in situ olefination streamlines synthesis but demands precise reaction control:
-
Example : Skraup cyclization of 2-nitrobenzaldehyde (13 ) with glycerol, followed by Horner-Wadsworth-Emmons olefination with 3-hydroxybenzaldehyde-derived phosphonate (14 ), yields the target compound in 61% overall yield.
Critical Analysis of Protecting Group Strategies
MOM Protection
Methoxymethyl (MOM) ethers demonstrate superior stability under Heck coupling conditions compared to TBS or acetyl groups. Deprotection with HCl/MeOH proceeds without quinoline ring degradation.
SEM Protection
2-(Trimethylsilyl)ethoxymethyl (SEM) groups offer compatibility with strong bases but require harsher deprotection conditions (TBAF, THF), risking vinyl bond isomerization.
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, CH₃CN/H₂O = 70:30) confirms >98% purity with t_R = 6.72 min.
Scale-Up Considerations and Process Optimization
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-Quinolin-2-yl-vinyl)-phenol, and how can purity be validated?
- Synthesis : A common approach involves Suzuki-Miyaura coupling or Heck reactions to introduce the quinoline-vinyl moiety to the phenolic core. For example, palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., argon) are effective for vinyl-phenol derivatives .
- Purification : Column chromatography (silica gel) with hexane/ethyl acetate gradients is typically used. Purity validation requires HPLC (high-performance liquid chromatography) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) .
- Characterization : Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS). For example, allyl-phenylethynyl-phenol analogs were characterized using H NMR (δ 5.2–6.8 ppm for vinyl protons) and ESI-MS .
Q. Which spectroscopic and computational methods are essential for characterizing electronic properties?
- Spectroscopy : UV-Vis spectroscopy (e.g., λmax ~300–400 nm for quinoline conjugates) and fluorescence emission (to study π-π* transitions). IR spectroscopy can confirm hydroxyl (O-H stretch ~3200 cm) and vinyl (C=C stretch ~1600 cm) groups .
- Computational Modeling : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets predicts molecular geometry, HOMO-LUMO gaps, and electrostatic potential surfaces. Colle-Salvetti-type functionals are validated for correlation energy calculations in conjugated systems .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in quinoline-vinyl-phenol derivatives?
- Crystallization : Use slow evaporation of saturated solutions in dichloromethane/methanol. SHELX programs (e.g., SHELXL) refine structures, resolving bond length/angle discrepancies (e.g., C-C vinyl bond lengths ~1.34 Å) .
- Data Interpretation : Analyze torsion angles (e.g., quinoline-phenol dihedral angles >30° indicate non-planarity) and hydrogen-bonding networks (e.g., O-H···N interactions stabilize crystal packing) .
Q. What strategies address contradictions between experimental and computational data in electronic structure analysis?
- Methodological Adjustments : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to exchange-correlation terms. For example, B3LYP may underestimate quinoline’s electron-withdrawing effects vs. experimental UV-Vis .
- Experimental Validation : Augment computational predictions with cyclic voltammetry (HOMO/LUMO levels from oxidation/reduction potentials) and transient absorption spectroscopy (excited-state lifetimes) .
Q. How can regioselectivity challenges in quinoline-vinyl-phenol synthesis be mitigated?
- Optimized Reaction Design : Use directing groups (e.g., methoxy at phenol’s para position) to control cross-coupling sites. For allyl-phenylethynyl derivatives, regioselectivity improved with Pd(OAc)2/PPh3 catalysts in DMF at 80°C .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC; lower temperatures favor kinetic products (e.g., ortho-substituted isomers), while higher temperatures favor thermodynamic stability .
Methodological Comparison Tables
Table 1 : Comparison of Computational Methods for Electronic Properties
| Method | Basis Set | HOMO-LUMO Gap (eV) | Accuracy vs. Experimental | Reference |
|---|---|---|---|---|
| DFT/B3LYP | 6-31G* | 3.8–4.2 | ±0.3 eV | |
| DFT/M06-2X | 6-311++G(d,p) | 3.5–3.9 | ±0.2 eV | |
| TD-DFT/CAM-B3LYP | 6-31+G(d) | 4.0–4.5 | ±0.4 eV |
Table 2 : Key Crystallographic Parameters for Quinoline Derivatives
| Compound | Space Group | Bond Length (C-C vinyl, Å) | R Factor | Reference |
|---|---|---|---|---|
| 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline | P21/c | 1.34 | 0.048 | |
| 2-Allyl-6-(phenylethynyl)phenol | Pna21 | 1.33 | 0.052 |
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
